Hugorosenone

Antifungal natural products Rosane diterpenoid SAR Cladosporium cucumerinum assay

Hugorosenone [3β-hydroxyrosa-1(10),15-dien-2-one; CAS 217096-49-6] is a rosane-type diterpenoid (C₂₀H₃₀O₂, MW 302.45 g/mol) originally isolated from the root bark of Hugonia castaneifolia Engl. (Linaceae).

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 217096-49-6
Cat. No. B3034745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHugorosenone
CAS217096-49-6
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC3CC(CCC3(C2=CC(=O)C1O)C)(C)C=C)C
InChIInChI=1S/C20H30O2/c1-6-19(4)9-10-20(5)13(12-19)7-8-14-15(20)11-16(21)17(22)18(14,2)3/h6,11,13-14,17,22H,1,7-10,12H2,2-5H3/t13-,14-,17+,19-,20-/m1/s1
InChIKeyQPBXGHPGNJJSFO-GVEXGNBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hugorosenone (CAS 217096-49-6) Procurement-Relevant Identity: A Natural Rosane Diterpenoid with Dual Antifungal and Larvicidal Activity


Hugorosenone [3β-hydroxyrosa-1(10),15-dien-2-one; CAS 217096-49-6] is a rosane-type diterpenoid (C₂₀H₃₀O₂, MW 302.45 g/mol) originally isolated from the root bark of Hugonia castaneifolia Engl. (Linaceae) [1]. The compound was first structurally characterized in 1998 as the cytotoxic principle of H. castaneifolia root bark extracts via the brine shrimp bioassay [2], and later confirmed in 2008 as one of three active antifungal constituents alongside 18-hydroxyhugorosenone and 18-hydroxy-3-deoxyhugorosenone [1]. Hugorosenone is commercially available as a research-grade natural product reference standard (typically ≥98% purity) with calculated aqueous solubility of approximately 0.018 g/L (25 °C), necessitating organic solvent dissolution for most assay formats . The compound is classified as a tricyclic diterpenoid with a characteristic rosane carbon skeleton, distinguished from more common abietane, pimarane, and labdane scaffolds often encountered in diterpenoid natural product libraries.

Why Hugorosenone Cannot Be Simply Substituted by In-Class Diterpenoids: Structural and Bioactivity Differentiation Rationale


Although numerous diterpenoids exhibit antifungal or larvicidal activities, hugorosenone's value for scientific procurement rests on its specific rosane skeleton bearing a conjugated α,β-unsaturated ketone at C-2 and a 3β-hydroxyl group, combined with its demonstrated dual activity profile. Within the same extract, structurally close rosane-type co-metabolites such as hugorosenol [1(10),15-rosadiene-2β,3β-diol], hugonianene B, and the known compound caryophyllene oxide were reported as completely inactive under the same assay conditions [1]. Even the bis-dinorditerpenoid hugonones A and B, which share biosynthetic origin with hugorosenone, showed only weak activity [1]. This indicates that minor structural changes—particularly oxidation state at the 2-position (ketone vs. alcohol) and substitution pattern around the rosane nucleus—can abolish biological activity entirely. Consequently, in-class generic substitution without empirical verification of the exact structural identity would risk procurement of an inactive analog, invalidating experimental conclusions and wasting research resources. The following quantitative evidence section provides the specific, comparator-based data to support selection decisions.

Hugorosenone Quantitative Differentiation Evidence: Comparator-Based Activity and Chemical Feature Guide for Informed Procurement


Antifungal Activity Discrimination: Hugorosenone vs. Co-Isolated Inactive and Weakly Active Rosane Congeners from the Same Plant Source

In the primary antifungal screening against Cladosporium cucumerinum using a direct TLC bioautography assay, hugorosenone, 18-hydroxyhugorosenone, and 18-hydroxy-3-deoxyhugorosenone were isolated as the active antifungal constituents of H. castaneifolia root bark, whereas hugorosenol [1(10),15-rosadiene-2β,3β-diol], hugonianene B, tetracosyl-(E)-ferrulate, caryophyllene oxide, and 2-hydroxyhenpentacont-2-enal were all inactive under identical assay conditions [1]. The previously reported di-podocarpanoids hugonone A and hugonone B were described as weakly active, further highlighting the structural specificity required for strong antifungal activity within this chemical series [1]. The NAPRECA symposium abstract confirmed hugorosenone and its analogues as fungitoxic constituents against C. cucumericum [2].

Antifungal natural products Rosane diterpenoid SAR Cladosporium cucumerinum assay

Cytotoxic Activity Designation: Hugorosenone as the Singular Active Principle from H. castaneifolia Root Bark in the Brine Shrimp Bioassay

In the 1998 isolation study, hexane and dichloromethane extracts of H. castaneifolia root bark exhibited strong activity in the brine shrimp (Artemia salina) lethality bioassay. Bioassay-guided fractionation identified hugorosenone as the corresponding active principle responsible for this cytotoxicity [1]. The related rosane diterpenoids 18-hydroxyhugorosenone and hugorosediol were co-isolated but the publication explicitly designates only hugorosenone as the active principle. Additionally, the 2006 thesis by Baraza confirmed 12-hydroxy-13-methylpodocarpa-9,11,13-trien-3-one, hugorosenone, and 18-hydroxyhugorosenone as active principles from H. castaneifolia based on fungitoxic, antibacterial, mosquito larvicidal, and cytotoxic activity screens [2].

Brine shrimp lethality assay Cytotoxic natural product identification Bioassay-guided fractionation

Larvicidal Activity Context: Hugorosenone Against Anopheles gambiae Larvae Relative to Structurally Related Sesquiterpenoid from Hugonia busseana

The 2008 Phytochemistry paper reports that hugorosenone exhibited activity against Anopheles gambiae mosquito larvae [1]. While a precise LC₅₀ value for hugorosenone was not disclosed in the publicly available abstract of the primary paper, a structurally distinct sesquiterpenoid hugonianene A from the related species Hugonia busseana was quantitatively characterized in a parallel 2007 study, showing moderate activity against the same Anopheles gambiae larval model at 0.237 mg/mL after 24 h exposure, with complete mortality at concentrations as low as 0.01369 mg/mL after 48–72 h [2]. This provides a methodological and biological-system baseline against which hugorosenone's larvicidal potency can be contextualized in future head-to-head studies using identical assay conditions.

Mosquito larvicide Anopheles gambiae control Natural insecticidal diterpenoids

Structural Scaffold Uniqueness: Rosane Diterpenoid Core Differentiates Hugorosenone from Common Diterpenoid Classes in Commercial Libraries

Hugorosenone belongs to the rosane diterpenoid family, characterized by a tricyclic skeleton with a 5/6/6 ring system featuring a characteristic Δ¹⁽¹⁰⁾,Δ¹⁵ conjugated diene system and a 2-keto-3β-hydroxy A-ring functionalization [1]. This scaffold is distinct from more commonly commercialized diterpenoid classes: abietane (aromatic C-ring; e.g., carnosic acid, ferruginol), pimarane (vinyl at C-13; e.g., pimaric acid), labdane (bicyclic decalin system; e.g., sclareol, forskolin), and kaurane (tetracyclic; e.g., steviol). Among rosane diterpenoids reported in the literature, hugorosenone is one of the earliest characterized members, with the NP-MRD database indicating very few articles published on this compound . This scaffold rarity enhances its value for chemical biology screening libraries seeking unexplored diterpenoid chemical space.

Rosane diterpenoid chemistry Diterpenoid scaffold classification Natural product library diversity

Physicochemical Property Distinction: Calculated Solubility and Lipophilicity Profile of Hugorosenone vs. Common Diterpenoid Reference Standards

Hugorosenone has a calculated aqueous solubility of approximately 0.018 g/L (≈ 59.5 µM) at 25 °C, with a computed density of 1.05 g/cm³ . Its topological polar surface area (TPSA) is 37.30 Ų, with a predicted human intestinal absorption of 99.63% and Caco-2 permeability of 75.35%, while the blood-brain barrier penetration probability is low (57.50%) according to admetSAR 2 predictions [1]. These properties contrast with more polar diterpenoid standards such as steviol (TPSA ~77.6 Ų; aqueous solubility ~1.4 mg/mL) and forskolin (TPSA ~96.2 Ų; solubility ~0.5 mg/mL), placing hugorosenone in a more lipophilic, less water-soluble tier of diterpenoid natural products.

Physicochemical profiling Diterpenoid solubility comparison Procurement-relevant compound properties

Hugorosenone Best-Use Scenarios: Evidence-Driven Research and Industrial Application Contexts for Procurement Decision-Making


Antifungal Natural Product Screening and Rosane SAR Studies

Hugorosenone is optimally deployed as a rosane-type diterpenoid reference compound in antifungal screening cascades targeting filamentous phytopathogenic fungi such as Cladosporium cucumerinum, where it has experimentally confirmed activity [1]. Its structurally defined inactive congeners (hugorosenol, hugonianene B, caryophyllene oxide) from the same isolation study provide built-in negative controls for structure–activity relationship (SAR) investigations, allowing researchers to probe the contribution of the α,β-unsaturated ketone and 3β-hydroxyl pharmacophoric elements [1]. Procurement of hugorosenone alongside one inactive analog enables internally controlled SAR studies without confounding batch-to-batch extract variability.

Mosquito Larvicide Lead Discovery Against Anopheles gambiae Disease Vectors

For vector control research programs targeting malaria-transmitting Anopheles gambiae, hugorosenone represents a structurally distinct diterpenoid larvicide lead [1]. Its activity in the same larval immersion assay system used for hugonianene A (LC₅₀ 0.237 mg/mL at 24 h for the sesquiterpenoid comparator) enables comparative potency ranking when both compounds are tested in parallel [2]. Procurement of hugorosenone is specifically warranted for laboratories aiming to build focused libraries of Hugonia-derived insecticidal natural products to explore scaffold-dependent differences in larvicidal mechanism and species selectivity.

Cytotoxic Natural Product Mechanism-of-Action Studies Using the Brine Shrimp Bioassay Reference

Given its historical designation as the active cytotoxic principle in the brine shrimp lethality bioassay [1], hugorosenone serves as a validated positive control for cytotoxicity screening programs employing this cost-effective and widely accessible in vivo invertebrate model. Researchers procuring hugorosenone for brine shrimp assays can benchmark their results against the original isolation data, ensuring assay fidelity across laboratories. The compound is particularly suited for academic research groups in resource-limited settings where the brine shrimp assay remains a practical first-line cytotoxicity evaluation method.

Diterpenoid Chemical Library Diversification with an Under-Explored Rosane Scaffold

For natural-product-based high-throughput screening (HTS) library construction, hugorosenone provides access to the under-represented rosane diterpenoid scaffold, which is structurally orthogonal to the abietane, pimarane, labdane, and kaurane diterpenoids that dominate commercial screening decks [1]. The NP-MRD database's indication that very few articles exist on hugorosenone [2] further supports its value as a library diversification tool, potentially yielding novel hit chemotypes in phenotypic screens. Its low aqueous solubility (0.018 g/L) and favorable predicted membrane permeability (Caco-2 75.35%) suggest it is best suited for cell-based assays with DMSO-mediated compound delivery, rather than biochemical assays requiring aqueous buffer compatibility [3].

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